molecular formula C6H12ClNO2 B6276432 3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride CAS No. 2763749-91-1

3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride

Cat. No.: B6276432
CAS No.: 2763749-91-1
M. Wt: 165.6
InChI Key:
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Description

3,6-Dioxabicyclo[3.2.1]octan-1-amine hydrochloride is a bicyclic amine compound with a unique structure that includes two oxygen atoms within its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diol in the presence of an acid catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dioxabicyclo[3.2.1]octan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dioxabicyclo[3.2.1]octan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dioxabicyclo[3.2.1]octan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride
  • 8-Azabicyclo[3.2.1]octane derivatives
  • Bicyclic acetals and oxalactones

Comparison: 3,6-Dioxabicyclo[3.2.1]octan-1-amine hydrochloride is unique due to its specific bicyclic structure with two oxygen atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and medicinal chemistry .

Properties

CAS No.

2763749-91-1

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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